

Disperse Red 82: A Potential Environmental Contaminant - An In-depth Technical Guide

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Compound of Interest

Compound Name: Disperse Red 82

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Abstract

Disperse Red 82, a monoazo dye belonging to the extensive class of azo dyestuffs, is primarily utilized in the textile industry for coloring synthetic fibers such as polyester.[1][2] Its chemical structure, characterized by a chromophoric azo group ($-N=N-$), imparts a vibrant red hue but also raises concerns regarding its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of **Disperse Red 82** as a potential environmental contaminant, consolidating available data on its physicochemical properties, environmental presence, degradation pathways, and toxicological effects. Detailed experimental protocols for its analysis and degradation are provided, alongside visualizations of key processes to support further research and risk assessment.

Introduction

Azo dyes represent over 50% of the dyes used globally, valued for their cost-effectiveness and broad color palette.[2] Disperse dyes, including **Disperse Red 82**, are specifically designed for their low water solubility, allowing them to diffuse into and color hydrophobic fibers.[2] However, this inherent insolubility also contributes to their persistence in the environment, as they are not readily removed by conventional wastewater treatment processes.[3] The primary environmental concern associated with azo dyes stems from the reductive cleavage of the azo bond, which can lead to the formation of potentially carcinogenic and mutagenic aromatic

amines.[4][5] This guide focuses on the available scientific information regarding **Disperse Red 82** to facilitate a deeper understanding of its environmental and health implications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **Disperse Red 82** is essential for predicting its environmental transport, fate, and bioavailability.

Property	Value	Reference
Chemical Name	2-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-5-nitrobenzonitrile	[6]
C.I. Name	Disperse Red 82	[7]
CAS Numbers	30124-94-8, 12223-42-6	[6]
Molecular Formula	C ₂₁ H ₂₁ N ₅ O ₆	[7]
Molecular Weight	439.42 g/mol	[7]
Appearance	Dark brown powder	[8][9]
Water Solubility	Insoluble	[8][9]
logP (Octanol-Water Partition Coefficient)	3.7 (Predicted)	[10]

Table 1: Physicochemical Properties of **Disperse Red 82**.

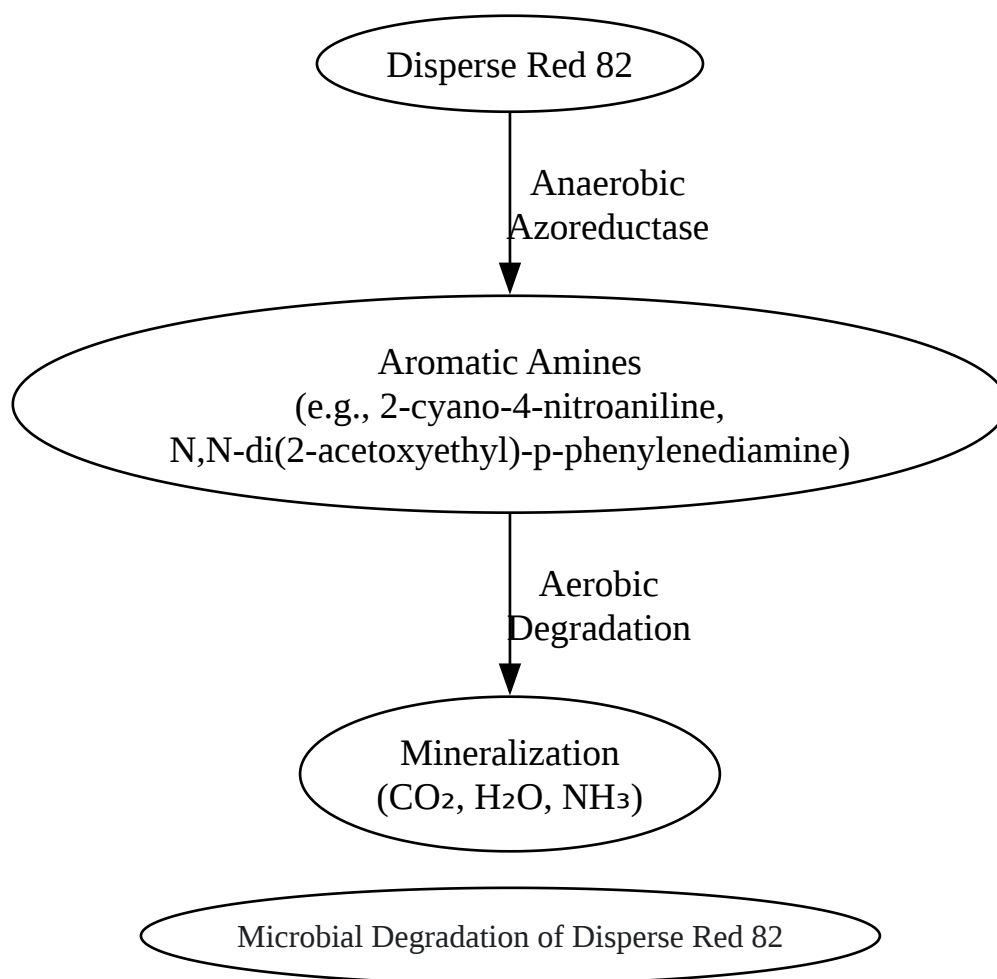
Environmental Fate and Degradation

The environmental persistence of **Disperse Red 82** is a key factor in its potential as a contaminant. Its low water solubility suggests a tendency to partition into sediments and sludge. Degradation can occur through both biotic and abiotic pathways.

Microbial Degradation

Microbial degradation is a primary route for the breakdown of azo dyes in the environment. Under anaerobic conditions, various bacteria, including species of *Pseudomonas*, can utilize

azoreductase enzymes to cleave the azo bond of dyes like **Disperse Red 82**.^[5] This initial reductive step is often the rate-limiting step in the overall degradation process. The resulting aromatic amines can then be further mineralized under aerobic conditions.

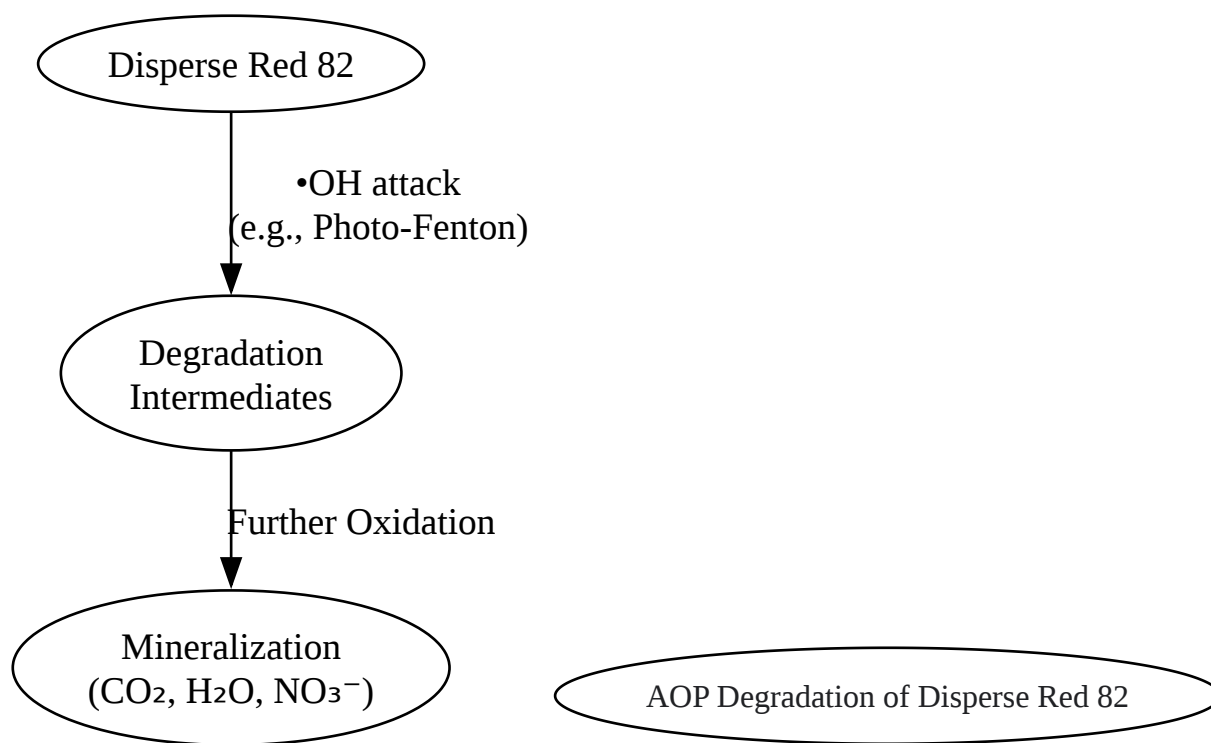


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Caption: General pathway for the microbial degradation of **Disperse Red 82**.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are abiotic degradation methods that utilize highly reactive species, such as hydroxyl radicals ($\bullet\text{OH}$), to break down organic pollutants. The photo-Fenton process, which involves the reaction of ferrous ions (Fe^{2+}) with hydrogen peroxide (H_2O_2) in the presence of UV light, is an effective method for degrading azo dyes.^{[11][12]} These processes can lead to the complete mineralization of the dye into simpler, non-toxic compounds.



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Caption: General pathway for the degradation of **Disperse Red 82** by Advanced Oxidation Processes.

Ecotoxicity and Human Health Effects

The toxicological profile of **Disperse Red 82** is not extensively characterized. However, data on related azo dyes and its precursors provide a basis for concern.

Ecotoxicity

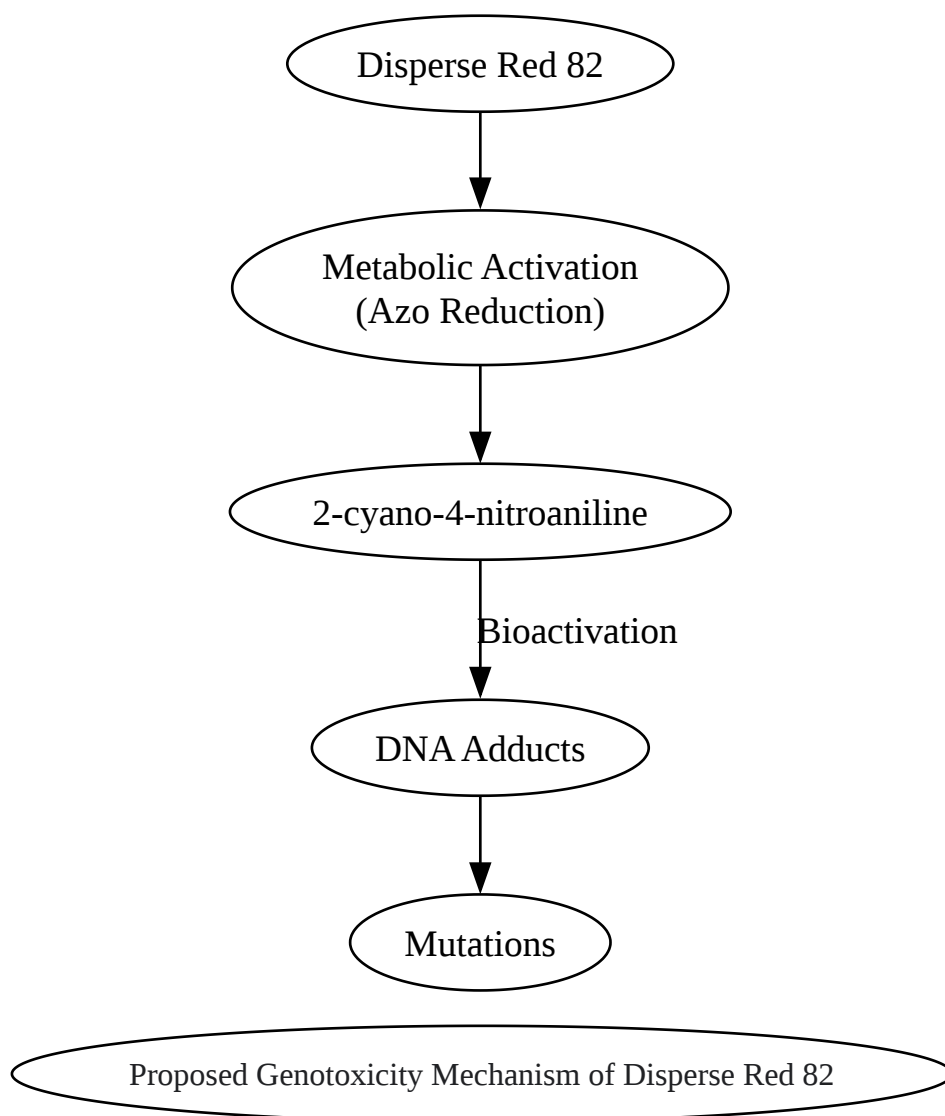
Specific ecotoxicity data for **Disperse Red 82** is limited. Standardized acute toxicity tests are necessary to determine its effects on key aquatic organisms.

Test Organism	Endpoint	Value	Reference
Daphnia magna (Water Flea)	48h EC ₅₀ (Immobilisation)	Data Not Available	
Danio rerio (Zebrafish)	96h LC ₅₀ (Mortality)	Data Not Available	
Selenastrum capricornutum (Green Algae)	72h EC ₅₀ (Growth Inhibition)	Data Not Available	

Table 2: Acute Ecotoxicity of **Disperse Red 82** (Data Gaps).

Genotoxicity and Mutagenicity

A significant concern with azo dyes is their potential for genotoxicity, primarily through the formation of mutagenic aromatic amines. The precursor of **Disperse Red 82**, 2-cyano-4-nitroaniline, has been shown to be a potent frameshift mutagen in the Ames test, particularly in bacterial strains that possess nitroreductase and N-acetyltransferase activity.^{[4][11]} This suggests that **Disperse Red 82**, upon reductive cleavage of its azo bond, can release this mutagenic precursor, posing a genotoxic risk.



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Caption: Postulated mechanism for the genotoxicity of **Disperse Red 82**.

Other Health Effects

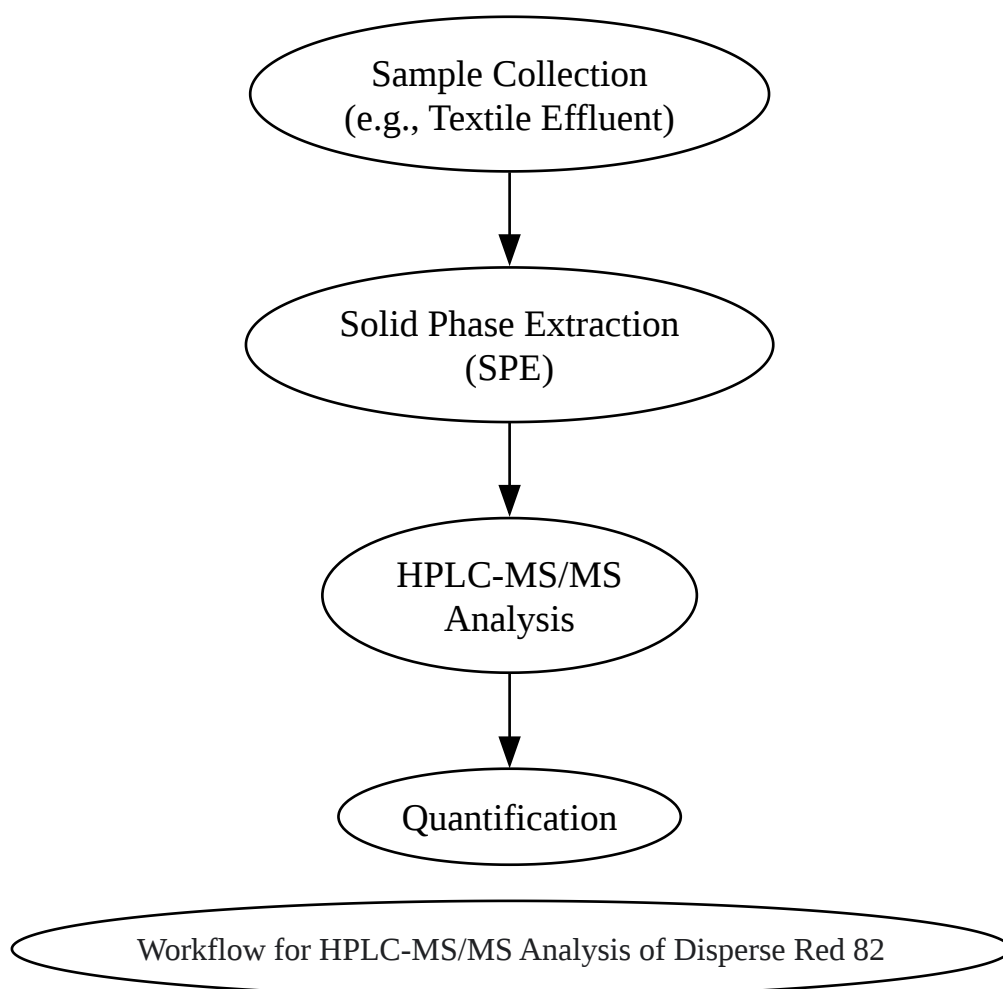
Information on other health effects, such as impacts on specific signaling pathways or endocrine disruption, is currently lacking for **Disperse Red 82**. Research on other disperse dyes suggests potential for inducing oxidative stress and mitochondrial dysfunction in cells.^[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of **Disperse Red 82** as an environmental contaminant.

Analytical Detection: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of **Disperse Red 82** in environmental samples.



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Caption: General workflow for the analysis of **Disperse Red 82** in environmental samples.

Protocol:

- Sample Preparation:

- Collect water samples in amber glass bottles.
- Filter samples through a 0.45 µm filter.
- Perform Solid Phase Extraction (SPE) using a C18 cartridge to concentrate the analyte.
- Elute the dye from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[\[14\]](#)
- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient Elution: A suitable gradient program to separate the analyte from matrix components.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.[\[15\]](#)
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of **Disperse Red 82**.

Microbial Degradation Assay

This protocol outlines a method to assess the biodegradability of **Disperse Red 82** by a bacterial consortium.

Protocol:

- Inoculum Preparation:
 - Isolate a bacterial consortium from a textile effluent-contaminated site or use a known dye-degrading strain (e.g., *Pseudomonas* sp.).
 - Acclimatize the culture to the dye by gradually increasing its concentration in the growth medium.
- Degradation Experiment:
 - Prepare a minimal salt medium containing **Disperse Red 82** as the sole carbon and nitrogen source (or with a co-substrate like glucose).
 - Inoculate the medium with the acclimatized bacterial consortium.
 - Incubate under anaerobic conditions to facilitate azo bond cleavage, followed by an aerobic phase for amine degradation.
 - Monitor the decolorization of the medium spectrophotometrically at the dye's maximum absorbance wavelength.
 - Analyze samples at different time points using HPLC or GC-MS to identify degradation products.[\[16\]](#)[\[17\]](#)

Photo-Fenton Degradation Assay

This protocol describes a laboratory-scale experiment to evaluate the degradation of **Disperse Red 82** using the photo-Fenton process.

Protocol:

- Reaction Setup:
 - Prepare an aqueous solution of **Disperse Red 82** of a known concentration.
 - Adjust the pH of the solution to ~3 with sulfuric acid.
 - Add a source of Fe^{2+} ions (e.g., $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$).

- Place the solution in a photoreactor equipped with a UV lamp.
- Degradation Process:
 - Initiate the reaction by adding a specific concentration of hydrogen peroxide (H₂O₂).
 - Irradiate the solution with UV light while stirring.
 - Collect samples at regular intervals.
- Analysis:
 - Measure the absorbance of the samples at the λ_{max} of **Disperse Red 82** to determine the extent of decolorization.
 - Analyze the samples for Total Organic Carbon (TOC) to assess mineralization.
 - Use HPLC or GC-MS to identify intermediate degradation products.[\[11\]](#)[\[12\]](#)

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemicals. For azo dyes, a reductive activation step is crucial.

Protocol:

- Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutations, respectively.
- Metabolic Activation:
 - Prepare an S9 mix from the liver of Aroclor-1254 induced rats or hamsters.
 - For reductive activation, supplement the S9 mix with flavin mononucleotide (FMN).[\[8\]](#)
- Assay Procedure (Pre-incubation method):
 - Pre-incubate the test substance, the bacterial strain, and the S9 mix (with or without FMN) at 37°C.

- Add molten top agar and pour the mixture onto minimal glucose agar plates.
- Incubate the plates at 37°C for 48-72 hours.
- Data Analysis: Count the number of revertant colonies and compare it to the negative (solvent) control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.[\[10\]](#)[\[18\]](#)

Conclusion and Future Perspectives

Disperse Red 82 presents a potential environmental concern due to its persistence, inherent toxicity of its breakdown products, and significant data gaps in its ecotoxicological profile. The mutagenicity of its precursor, 2-cyano-4-nitroaniline, warrants a thorough investigation into the genotoxic potential of the parent dye under environmentally relevant conditions.

Future research should prioritize:

- Quantitative Environmental Monitoring: Establishing the actual concentrations of **Disperse Red 82** in textile industry effluents and receiving water bodies.
- Comprehensive Ecotoxicity Testing: Conducting standardized acute and chronic toxicity tests on a range of aquatic organisms to determine its LC₅₀/EC₅₀ values and derive environmental quality standards.
- Detailed Degradation Pathway Elucidation: Identifying the specific intermediate products formed during both microbial and abiotic degradation to fully assess the detoxification process.
- Investigation of Toxicological Mechanisms: Exploring the effects of **Disperse Red 82** on specific cellular signaling pathways, such as those involved in oxidative stress and endocrine disruption, to better understand its mode of action.

This in-depth technical guide serves as a foundational resource for the scientific community to address these knowledge gaps and to develop effective strategies for mitigating the potential environmental risks associated with **Disperse Red 82**.

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